Structural Differentiation from the 3,5-Dimethoxy Regioisomer – Two Distinct Chemical Entities Within the Same Patent
The target compound (4-bromo-N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide) and its closest regioisomer (4-bromo-N-[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide) are claimed as separate chemical entities in EP1917252B1, each with its own unique InChIKey (PBHBDGBULFUYPA-UHFFFAOYSA-N vs. XHKSJZVJAJDJDS-UHFFFAOYSA-N respectively) [1]. The only structural difference is the position of the methoxy groups on the anilino ring: 2,5-dimethoxy versus 3,5-dimethoxy substitution. This positional isomerism is known in related quinoxaline sulfonamide PI3K inhibitor series to alter the dihedral angle between the anilino ring and the quinoxaline plane, potentially affecting hinge-region hydrogen bonding geometry [2].
| Evidence Dimension | Chemical structure – methoxy substitution pattern on the anilino ring |
|---|---|
| Target Compound Data | 2,5-dimethoxyanilino substitution; InChIKey: PBHBDGBULFUYPA-UHFFFAOYSA-N; MW 515.38 g/mol; Formula C22H19BrN4O4S |
| Comparator Or Baseline | 3,5-dimethoxyanilino substitution; InChIKey: XHKSJZVJAJDJDS-UHFFFAOYSA-N; MW 515.38 g/mol; Formula C22H19BrN4O4S |
| Quantified Difference | Regioisomeric; identical molecular formula and mass but distinct connectivity and 3D conformation |
| Conditions | Patent disclosure EP1917252B1; compounds claimed as distinct entities with individual InChIKeys |
Why This Matters
These two compounds are regioisomers, not interchangeable; procurement of the wrong regioisomer invalidates SAR studies and may produce different biological activity, making authenticated identity essential for reproducible research.
- [1] Exelixis Inc. EP1917252B1. Lines 399–405 explicitly disclose both the 2,5-dimethoxy and 3,5-dimethoxy regioisomers as separate entries with distinct InChIKeys. View Source
- [2] Wu P, Su Y, Liu X, et al. Pharmacophore-based screening of morpholino–quinoxalines as PI3Kα inhibitors. Demonstrated that substitution pattern on the quinoxaline-aniline moiety significantly modulates PI3Kα inhibitory potency (exemplified IC50 = 0.44 μM for lead compound 1a). View Source
